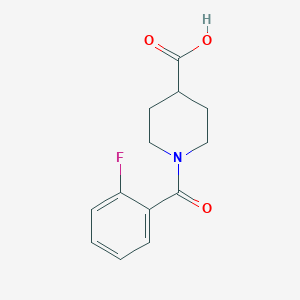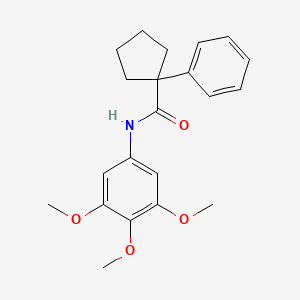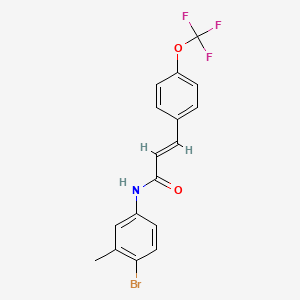
3-Methoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound. It is a derivative of tetrahydroquinoline, which is a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .Molecular Structure Analysis
The molecular structure of 3-Methoxy-1,2,3,4-tetrahydroquinoline is characterized by a tetrahydroquinoline core with a methoxy group attached. The InChI code for 3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a related compound, is 1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines. Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Rh(III)-Catalyzed Olefination
An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides has been reported. This process, which is mild, practical, selective, and high-yielding, uses the N-O bond as an internal oxidant and enables the selective formation of valuable tetrahydroisoquinolinone products by simply changing the substituent of the directing/oxidizing group (Rakshit et al., 2011).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles
Methoxy-substituted 3-formyl-2-phenylindoles were studied for their essential structural elements required for the inhibition of tubulin polymerization, a predominant mode of action for this class of cytostatics. The most active derivative demonstrated significant inhibition of tubulin polymerization and disrupted microtubule assembly, similar to the effects of colchicine (Gastpar et al., 1998).
Neurochemical Applications
Antipsychotic Potential Study
A study on 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2one (D2AAK1) as a potential antipsychotic agent was corrected for its in vitro, molecular modeling, and behavioral aspects. This underscores the compound's significance in neurochemical research (Kaczor et al., 2016).
Anticancer Drug Development
Synthesis and Evaluation of 2-Phenylquinolin-4-ones
The exploration of 2-phenylquinolin-4-ones led to significant findings in the development of anticancer drug candidates. Notably, one derivative demonstrated selective inhibition against several cancer cell lines, suggesting its potential as a promising clinical candidate (Chou et al., 2010).
Corrosion Inhibition
Schiff Bases as Corrosion Inhibitors
The study of Schiff bases derived from 3-methoxy-1,2,3,4-tetrahydroquinoline analogs revealed their effective inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. This research contributes to the field of corrosion science and materials protection (Khan et al., 2017).
Synthesis and Chemical Transformations
Alkylative Ring Expansion for Tetrahydroquinoline Systems
An innovative synthesis method for 2-substituted tetrahydroquinolines through a domino reaction demonstrates the synthetic utility of this approach. This method was also applied in the stereoselective formal synthesis of martin ellic acid, showcasing the compound's relevance in synthetic organic chemistry (Ueda et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 3-Methoxy-1,2,3,4-tetrahydroquinoline and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases. Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives is an area of ongoing research .
Eigenschaften
IUPAC Name |
3-methoxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-5,9,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDOJSRBHVZCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717523.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B2717524.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717526.png)
![(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2717527.png)
![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)






